molecular formula C9H9BrO3 B1335958 2-(4-Bromophenoxy)propanoic acid CAS No. 32019-08-2

2-(4-Bromophenoxy)propanoic acid

Cat. No. B1335958
CAS RN: 32019-08-2
M. Wt: 245.07 g/mol
InChI Key: IWXNSVLXICBLHY-UHFFFAOYSA-N
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Description

The compound of interest, 2-(4-Bromophenoxy)propanoic acid, is a brominated aromatic compound that is structurally related to various bromophenols and propanoic acid derivatives. Bromophenols are a class of compounds that have been isolated from natural sources such as marine algae and have shown significant biological activities, including radical-scavenging properties . The presence of the bromine atom on the phenolic ring can significantly alter the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

Synthesis of bromophenol derivatives can be achieved through different synthetic routes. For instance, a bromophenol was synthesized from an extract of the red alga Symphyocladia latiuscula, indicating the potential of marine organisms as sources for these compounds . Another related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized via regioselective bromination of 4-methoxyphenylacetic acid . Similarly, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation and further reactions . These methods provide insights into possible synthetic pathways that could be adapted for the synthesis of 2-(4-Bromophenoxy)propanoic acid.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is characterized by the presence of bromine atoms and various substituents on the phenolic ring, which can influence the overall geometry and electronic properties of the molecule. For example, the methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid was found to be almost coplanar with the phenyl ring, while the acetic acid substituent was significantly tilted . The molecular structure and intermolecular contacts of another bromophenol derivative were examined using Hirshfeld surfaces and fingerprint plots, providing detailed information on the spatial arrangement of atoms and the potential for intermolecular interactions .

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including decomposition and debromination, especially under high-temperature conditions. The study on the decomposition of 2-bromophenol in NaOH solution revealed that debromination and the formation of aliphatic and aromatic compounds, as well as carboxylic acids, occur at elevated temperatures . These findings suggest that 2-(4-Bromophenoxy)propanoic acid may also be susceptible to similar reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by the presence of bromine atoms and other functional groups. The electron-withdrawing nature of the bromine atom and the electron-donating properties of substituents like methoxy groups affect the reactivity and stability of the molecule . Additionally, the radical-scavenging activity of bromophenols, as demonstrated by compounds isolated from Polysiphonia urceolata, highlights their potential as antioxidants . These properties are crucial for understanding the behavior of 2-(4-Bromophenoxy)propanoic acid in various environments and for potential applications in pharmaceuticals and other industries.

Scientific Research Applications

1. Polybenzoxazine Synthesis and Material Science Applications

2-(4-Bromophenoxy)propanoic acid is explored in the field of material science, particularly in the synthesis of polybenzoxazines. Phloretic acid, a phenolic compound related to 2-(4-Bromophenoxy)propanoic acid, has been used as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation. This synthesis leads to materials with suitable thermal and thermo-mechanical properties for various applications, indicating the potential of related compounds like 2-(4-Bromophenoxy)propanoic acid in developing sustainable materials (Acerina Trejo-Machin et al., 2017).

2. Potential in Anti-inflammatory Research

Compounds structurally related to 2-(4-Bromophenoxy)propanoic acid have been isolated from natural sources like the leaves of Eucommia ulmoides Oliv. These compounds have shown modest inhibitory activities in anti-inflammatory assays, suggesting that derivatives of 2-(4-Bromophenoxy)propanoic acid may also have potential in anti-inflammatory research (Xiaolei Ren et al., 2021).

3. Application in Antioxidant and Biofilm Inhibition Studies

A series of benzylidene derivatives of 2-(4-Bromophenoxy)propanoic acid have been synthesized and assessed for their antioxidant and biofilm inhibition properties. These studies suggest that electron-donating substituents in such compounds can enhance their scavenging abilities, indicating the potential application of 2-(4-Bromophenoxy)propanoic acid derivatives in developing new antioxidants and biofilm inhibitors (A. Sheikh et al., 2021).

4. Environmental Analysis and Monitoring

In environmental science, methods have been developed for determining phenoxy herbicides, including those structurally similar to 2-(4-Bromophenoxy)propanoic acid, in water samples. This indicates the relevance of 2-(4-Bromophenoxy)propanoic acid in environmental monitoring and analysis (A. Nuhu et al., 2012).

5. Biological Activity and Metabolic Pathways

Studies have explored the biological activity and metabolic pathways of compounds similar to 2-(4-Bromophenoxy)propanoic acid. For example, the metabolism of bisphenol A by bacteria involves oxidative skeletal rearrangement, producing compounds structurally related to 2-(4-Bromophenoxy)propanoic acid. Such studies can provide insights into the metabolic fate and biological activity of 2-(4-Bromophenoxy)propanoic acid (J. Spivack et al., 1994)

properties

IUPAC Name

2-(4-bromophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNSVLXICBLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393153
Record name 2-(4-bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)propanoic acid

CAS RN

32019-08-2
Record name 2-(4-bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenoxy)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Sciascera, O Ismail, A Ciogli, D Kotoni… - … of Chromatography A, 2015 - Elsevier
With the aim of exploring the potential of ultra-fast chiral chromatography for high-throughput analysis, the new sub–2 micron Whelk-O 1 chiral stationary phase (CSP) has been …
Number of citations: 48 www.sciencedirect.com

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